3-Butenyltrimethylsilane

Vue d'ensemble

Description

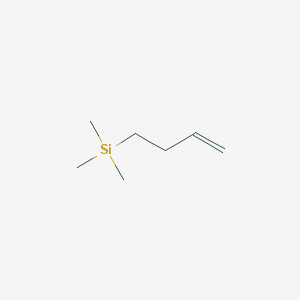

3-Butenyltrimethylsilane is an organosilicon compound with the molecular formula C7H16Si . It is also known by several synonyms such as 4-Trimethylsilyl-1-butene, but-3-enyl (trimethyl)silane, and 4- (Trimethylsilyl)-1-butene .

Molecular Structure Analysis

3-Butenyltrimethylsilane has a total of 23 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the 3-Butenyltrimethylsilane molecule .Physical And Chemical Properties Analysis

3-Butenyltrimethylsilane is a liquid at room temperature . It has a molecular weight of 128.29 g/mol . Its physical properties include a melting point of less than 0°C, a boiling point of 112°C, a density of 0.73 g/mL, and a refractive index of 1.4102 . It has a hydrolytic sensitivity of 1, indicating no significant reaction with aqueous systems .Applications De Recherche Scientifique

Electron-Beam Lithography

3-Butenyltrimethylsilane: is utilized in the synthesis of poly(3-butenyltrimethylsilane sulfone) (PRTMSS), which serves as a sensitive positive electron-beam resist for two-layer systems . This compound is copolymerized with sulfur dioxide to create a high-molecular-weight product that is soluble in common organic solvents. PRTMSS is thermally stable up to 170-180°C and has a glass transition temperature (Tg) of 120°C. It’s used for imaging and pattern transfer in lithographic processes, particularly in the fabrication of microelectronic devices.

Nanolithography

In the field of nanolithography, 3-Butenyltrimethylsilane is part of a resist structure that includes a top layer of PRTMSS and a bottom layer with high chemical, thermal, and mechanical stability . This application is crucial for creating nanoscale features on substrates, which is a fundamental step in the manufacturing of semiconductors and other nanotechnology products.

Safety and Handling Protocols

Due to its flammable nature and potential to cause skin and eye irritation, 3-Butenyltrimethylsilane is also studied for developing safety and handling protocols . This research is vital for ensuring safe laboratory practices and for the industrial handling of the compound.

Safety and Hazards

3-Butenyltrimethylsilane is classified as highly flammable . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers One paper discusses the use of poly(3-butenyltrimethylsilane sulfone) in nanolithography . Another paper mentions the complexation abilities of three ω-alkenyltrimethylsilanes, including 3-butenyltrimethylsilane . A third paper discusses the properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) as an imaging and pattern transfer layer for two-layer resist systems .

Mécanisme D'action

Propriétés

IUPAC Name |

but-3-enyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGSLTWDWCYCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294482 | |

| Record name | but-3-enyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butenyltrimethylsilane | |

CAS RN |

763-13-3 | |

| Record name | 763-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | but-3-enyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Buten-1-yl(trimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 3-Butenyltrimethylsilane in current research?

A1: 3-Butenyltrimethylsilane is primarily investigated for its use as a monomer in the creation of specialized polymers for lithographic processes. Specifically, it is copolymerized with sulfur dioxide to create poly(3-Butenyltrimethylsilane sulfone) (PBTMSS) [, , , ]. This polymer demonstrates sensitivity to electron beams, making it suitable for high-resolution patterning in microelectronics fabrication [, , ].

Q2: How does PBTMSS, derived from 3-Butenyltrimethylsilane, contribute to the fabrication of microelectronic components?

A2: PBTMSS is utilized in a two-layer resist system for electron beam lithography [, , ]. This system involves PBTMSS as a top layer and a more robust material like diamond-like carbon (DLC) or hard-baked Novolac as the bottom layer [, , ]. Upon exposure to an electron beam, PBTMSS undergoes modifications that allow for selective removal during the development process. This creates a pattern in the PBTMSS layer, which can then be transferred to the bottom layer through etching processes. The bottom layer acts as a mask, enabling the precise fabrication of intricate structures on the underlying substrate, crucial for microelectronic components [, , ].

Q3: Beyond microelectronics, are there other research avenues exploring the polymerization of 3-Butenyltrimethylsilane?

A3: Yes, researchers have explored copolymerizing 3-Butenyltrimethylsilane with ethylene using a specific catalyst system: Ethylenebis(indenyl)zirconium Dichloride/Methylaluminoxane []. This process leads to the creation of new copolymers with potentially different properties and applications [].

Q4: The research mentions "oxygen reactive ion etching" (O2 RIE) in relation to PBTMSS. What is the significance of this process?

A4: O2 RIE is a crucial step in transferring the pattern created in the PBTMSS layer to the underlying substrate during lithography []. This dry etching technique utilizes oxygen plasma to selectively remove material. Interestingly, during O2 RIE, PBTMSS undergoes degradation and passivation mechanisms, which have been studied using various surface-sensitive analytical techniques []. Understanding these mechanisms is key to optimizing the etching process and achieving high-fidelity pattern transfer for microfabrication.

Q5: What are the limitations of using PBTMSS in lithographic processes?

A5: While PBTMSS demonstrates good sensitivity to electron beams, research indicates that precise control over the processing parameters is crucial for its successful application []. This suggests a potentially limited processing latitude, meaning even slight deviations from optimal conditions could impact the quality of the fabricated structures. Further research and optimization of processing parameters are likely necessary to overcome this limitation and enhance the reliability of PBTMSS-based lithography.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)